2-(Azetidin-1-yl)ethanol hydrochloride
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Overview
Description
2-(Azetidin-1-yl)ethanol hydrochloride is a chemical compound with the molecular formula C5H11NO·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)ethanol hydrochloride typically involves the reaction of azetidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the ring-opening of ethylene oxide and subsequent formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through techniques such as distillation or crystallization to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-1-yl)ethanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted azetidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of reduced derivatives with different functional groups.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
2-(Azetidin-1-yl)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Azetidin-1-yl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Similar Compounds
2-(Azetidin-1-yl)ethanol: The parent compound without the hydrochloride salt.
2-(Azetidin-1-yl)ethanamine: A related compound with an amine group instead of a hydroxyl group.
2-(Azetidin-1-yl)ethanone: A ketone derivative of the compound.
Uniqueness
2-(Azetidin-1-yl)ethanol hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C5H12ClNO |
---|---|
Molecular Weight |
137.61 g/mol |
IUPAC Name |
2-(azetidin-1-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c7-5-4-6-2-1-3-6;/h7H,1-5H2;1H |
InChI Key |
FGKQPUGDEJEONZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CCO.Cl |
Origin of Product |
United States |
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